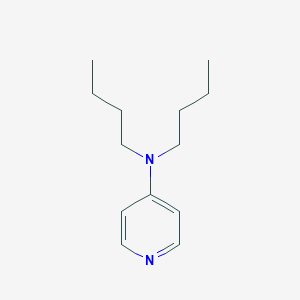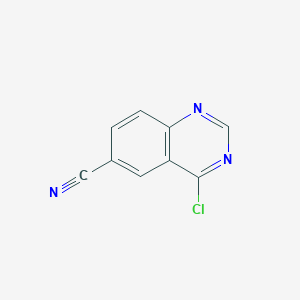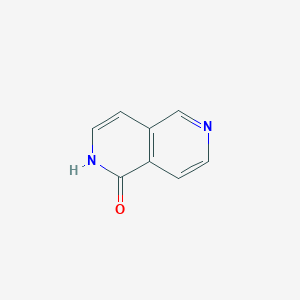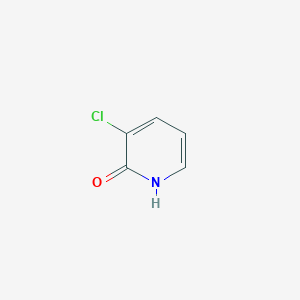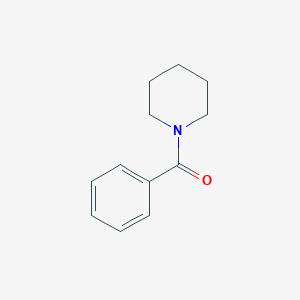
1-Benzoylpiperidine
Descripción general
Descripción
1-Benzoylpiperidine is a N-acylpiperidine and a member of benzamides . It has the molecular formula C12H15NO and is also known by other names such as phenyl (piperidin-1-yl)methanone .
Molecular Structure Analysis
The IUPAC name for 1-Benzoylpiperidine is phenyl (piperidin-1-yl)methanone . The InChI representation is InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 . The Canonical SMILES representation is C1CCN(CC1)C(=O)C2=CC=CC=C2 .
Physical And Chemical Properties Analysis
1-Benzoylpiperidine has a molecular weight of 189.25 g/mol . The average mass is 189.254 Da and the monoisotopic mass is 189.115356 Da .
Aplicaciones Científicas De Investigación
Cancer Treatment
1-Benzoylpiperidine is used in the development of anti-cancer agents due to its presence in compounds that target enzymes overexpressed in aggressive cancer cells and primary tumors. These compounds help to cut off the supply of free fatty acids necessary for oncogenic signaling lipids .
Neuropsychiatric and Neurodegenerative Diseases
This compound is also a privileged structure in the development of serotoninergic and dopaminergic receptor ligands, which are crucial for treating neuropsychiatric and neurodegenerative diseases .
Anti-Psychotic Agents
Benzoylpiperidine derivatives are used to create anti-psychotic drugs, providing therapeutic effects for mental health conditions .
Anti-Thrombotic Agents
These derivatives play a role in creating anti-thrombotic agents, which are medications that reduce the formation of blood clots .
Anti-Arrhythmic Agents
The benzoylpiperidine fragment is found in anti-arrhythmic agents that help to correct irregular heartbeats .
Anti-Tubercular Agents
Compounds containing benzoylpiperidine are used in the treatment of tuberculosis as anti-tubercular agents .
Anti-Parasitic Agents
These compounds also find application as anti-parasitic agents, helping to treat various parasitic infections .
Dual Inhibitors for ALK and ROS1 Kinases
Benzoylpiperidine derivatives have been designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in certain types of cancer .
Molecules | Free Full-Text | The Benzoylpiperidine Fragment as a… IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in… The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal…
Safety and Hazards
When handling 1-Benzoylpiperidine, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
1-Benzoylpiperidine is a bioactive small molecule that has been found in many therapeutic agents, such as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents . .
Mode of Action
It is known that the benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This suggests that it may interact with its targets in a similar manner to piperazine-based compounds.
Biochemical Pathways
Given its presence in a wide range of bioactive compounds, it is likely that it affects multiple pathways depending on the specific therapeutic context .
Pharmacokinetics
The benzoylpiperidine fragment is known to be metabolically stable , which suggests that it may have favorable pharmacokinetic properties.
Result of Action
It has been found in many bioactive compounds with therapeutic properties , suggesting that it may have a range of potential effects depending on the specific therapeutic context.
Propiedades
IUPAC Name |
phenyl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTROGRGRSPWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228265 | |
| Record name | N-Benzoylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperidine | |
CAS RN |
776-75-0 | |
| Record name | Benzoylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzoylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzoylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzoylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZOYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B678L9IQ0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms modify the structure of 1-benzoylpiperidine?
A: Yes, research indicates that certain fungi can biotransform 1-benzoylpiperidine. For instance, Beauveria bassiana VKM F-3111D can act as a biocatalyst, introducing hydroxyl groups to the structure of both 1-benzoylpiperidine and 1-benzoylpyrrolidine [, , ]. This microbial transformation presents a potential pathway for synthesizing novel derivatives with altered biological activities.
Q2: Are there alternative synthetic routes to obtain derivatives of 1-benzoylpiperidine?
A: Yes, beyond microbial transformation, traditional chemical synthesis offers routes to specific derivatives. For example, researchers have successfully synthesized 1-benzoylpiperidine-4,β-propionic acid using two distinct synthetic methods []. This highlights the versatility in manipulating the chemical structure of 1-benzoylpiperidine for exploring its structure-activity relationships.
Q3: Has 1-benzoylpiperidine been explored for any potential therapeutic applications?
A: While not directly addressed in the provided research, a derivative of 1-benzoylpiperidine, specifically (+) - (R) -3- [3- (4-Phenyl-4-N- metilacetamidopiperidin-1-yl) propyl] -3- (3, 4-dichlorophenyl) -1- benzoylpiperidine, is mentioned within the context of antiandrogen research []. This suggests potential applications in addressing androgen-dependent conditions, though further investigation is needed to confirm its efficacy and safety profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

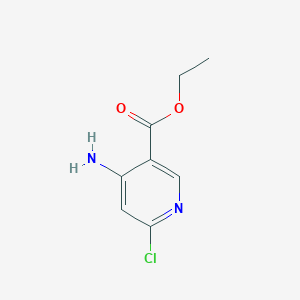
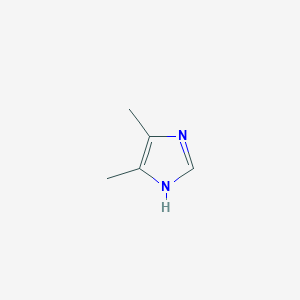

![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)

